2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)- is a complex organic compound known for its vibrant color properties and its use in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo group, which is responsible for its color, and its sulfonic acid groups, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-aminonaphthalene-7-sulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-((2-sulfophenyl)azo)-5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-naphthalene-2,7-disulfonic acid under alkaline conditions to form the azo compound.
Triazine Ring Formation: The final step involves the formation of the triazine ring by reacting the intermediate with cyanuric chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reaction time being critical parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction typically yields amines.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Groups: These groups enhance the solubility and stability of the compound, allowing it to interact with various substrates.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-3-hydroxy-5-((2-sulfophenyl)azo)-
- 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)- lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable, water-soluble dyes makes it particularly valuable in industrial applications.
Properties
CAS No. |
69571-19-3 |
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Molecular Formula |
C26H20ClN7O10S3 |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H20ClN7O10S3/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31) |
InChI Key |
RSCFBSYAPQOCQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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